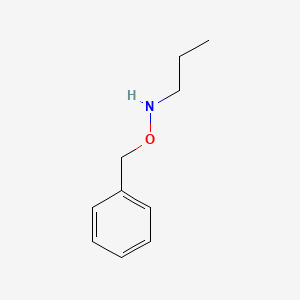

1-Propanamine, N-(phenylmethoxy)-

Description

1-Propanamine, N-(phenylmethoxy)- (IUPAC name: N-(benzyloxy)propan-1-amine) is a secondary amine characterized by a propanamine backbone substituted with a phenylmethoxy (benzyloxy) group at the nitrogen atom. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol.

However, inferences can be drawn from structurally similar propanamine derivatives and related aryl-substituted amines.

Properties

IUPAC Name |

N-phenylmethoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXHOAXBDOLRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121289-95-0 | |

| Record name | (benzyloxy)(propyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(phenylmethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with ammonium chloride in the presence of a Lewis acid catalyst such as ferric chloride at high temperature and pressure . Another method includes the reductive amination of benzylamine with propanal, using sodium cyanoborohydride as a reducing agent .

Industrial Production Methods: Industrial production of 1-Propanamine, N-(phenylmethoxy)- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: It can be reduced to simpler amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary or secondary amines, alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Propanamine, N-(phenylmethoxy)- is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: This compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 1-Propanamine, N-(phenylmethoxy)- exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The phenylmethoxy group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 1-Propanamine, N-(phenylmethoxy)-:

Key Observations :

- Substituent Position : The position of the methoxy or aryloxy group significantly impacts physicochemical properties. For example, 1-Propanamine, 3-methoxy has a lower molecular weight (89.14 vs. 165.23) and lacks the aromatic benzyloxy group, likely reducing its hydrophobicity compared to the target compound .

- Aromatic vs.

- Schiff Base Derivatives : 1-Propanamine, N-(phenylmethylene)- (a Schiff base) exhibits higher thermal stability (calculated Tboil ~531 K) due to conjugation between the amine and aromatic system .

Spectroscopic Data

- IR Spectroscopy : Methoxy-containing amines (e.g., 3-methoxypropanamine) show characteristic C-H stretching (~2968 cm⁻¹) and C=O vibrations (if applicable) . The target compound’s benzyloxy group may introduce additional aromatic C-H stretches (~3000–3100 cm⁻¹).

- Mass Spectrometry : Schiff base derivatives like 1-Propanamine, N-(phenylmethylene)- exhibit fragmentation patterns consistent with imine bond cleavage, which may differ from the target compound’s benzyloxy-stabilized structure .

Biological Activity

1-Propanamine, N-(phenylmethoxy)- is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

1-Propanamine, N-(phenylmethoxy)- exhibits various biological activities through its interaction with specific molecular targets. Its mechanism primarily involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that 1-Propanamine, N-(phenylmethoxy)- has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of 1-Propanamine, N-(phenylmethoxy)-. The results indicate a moderate cytotoxic effect with an IC50 value of approximately 25 µM on human cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Anticancer Potential

A study investigated the effects of 1-Propanamine, N-(phenylmethoxy)- on cancer cell proliferation. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 20 µM, indicating its potential as an anticancer drug.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The inhibition constant (Ki) was determined to be around 15 µM for the target enzyme.

Pharmacokinetics

The pharmacokinetic profile of 1-Propanamine, N-(phenylmethoxy)- suggests good absorption and distribution characteristics. Studies indicate a half-life of approximately 4 hours in vivo, making it suitable for further development as a therapeutic agent.

Toxicological Profile

Toxicological evaluations have shown that while the compound exhibits some cytotoxicity, it has a favorable safety profile at lower concentrations. No significant adverse effects were observed in animal models at doses below 50 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.